2,2,3-Trichlorobutanoic acid
Description
Structure
3D Structure
Properties
CAS No. |
5344-55-8 |
|---|---|
Molecular Formula |
C4H5Cl3O2 |
Molecular Weight |
191.44 g/mol |
IUPAC Name |
2,2,3-trichlorobutanoic acid |
InChI |
InChI=1S/C4H5Cl3O2/c1-2(5)4(6,7)3(8)9/h2H,1H3,(H,8,9) |
InChI Key |
FAXJFVQAGPWKHQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(C(=O)O)(Cl)Cl)Cl |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry of 2,2,3 Trichlorobutanoic Acid
Classical and Emerging Synthetic Routes
The traditional and newly developed methods for synthesizing 2,2,3-trichlorobutanoic acid primarily rely on the functionalization of butanal or butenoic acid derivatives, as well as transformations involving trichloromethyl groups.
Oxidation of Trichlorobutanal Precursors
Halogenation Reactions on Unsaturated Carboxylic Acid Substrates
The addition of chlorine to unsaturated carboxylic acids presents another viable pathway. The chlorination of butanoic acid and its derivatives has been studied, indicating the feasibility of introducing chlorine atoms into the carbon chain. researchgate.net For example, the chlorination of butanoic acid can be controlled to achieve specific levels of chlorination. google.com A plausible substrate for the synthesis of this compound would be an unsaturated precursor like 3-chloro-2-butenoic acid. nih.gov The addition of chlorine across the double bond of such a substrate would lead to the desired trichlorinated product. The use of reagents like trichloroisocyanuric acid (TCCA) has been shown to be effective for the chlorination of various organic compounds, including carbonyl compounds. researchgate.net
Derivatization from Trichloromethyl Alkanes (e.g., Trifluoromethylation of Esters/Amides)
While not a direct synthesis of this compound, methods involving the derivatization of compounds with trichloromethyl groups are relevant. For instance, the trifluoromethylation of esters to produce trifluoromethyl ketones is a well-established reaction. nih.gov This highlights the reactivity of trihalomethyl groups in synthetic transformations. Analogous reactions involving a trichloromethyl group could potentially be adapted. The key would be to start with a precursor already containing the C4 backbone and a trichloromethyl group at the appropriate position, followed by transformations to introduce the carboxylic acid functionality. However, specific examples of this approach leading directly to this compound are not prominent in the literature.
Stereocontrolled Synthesis of this compound and Analogues
The development of stereoselective methods is crucial for the synthesis of enantiomerically pure compounds, which are often required for biological applications.
Biocatalytic Asymmetric Reduction for Enantioselective Production
Biocatalysis offers a powerful tool for the enantioselective synthesis of chiral molecules. magtech.com.cn Enzymes, such as ketoreductases (KREDs), are widely used for the asymmetric reduction of keto groups to chiral alcohols. tudelft.nl In the context of this compound, a potential strategy would involve the asymmetric reduction of a corresponding keto-acid precursor, such as 2,2-dichloro-3-oxobutanoic acid. Ene-reductases from the Old Yellow Enzyme (OYE) family are also capable of asymmetric hydrogenation of C=C double bonds in α,β-unsaturated compounds. nih.gov This could be applied to an unsaturated precursor of this compound to introduce a chiral center. The choice of enzyme and reaction conditions is critical to achieving high enantioselectivity.
Stereoselective Transformations in Polychlorinated Hydroxyamino Acid Synthesis
This compound can serve as a precursor for the synthesis of more complex molecules like polychlorinated hydroxyamino acids. The stereoselective synthesis of α-hydroxy-β-amino acids is a well-established field, often employing chiral auxiliaries or stereoselective reactions. researchgate.netelsevierpure.com For instance, chiral oxazolidinones are valuable intermediates in the synthesis of amino acids. researchgate.net A synthetic route could involve the conversion of this compound into a derivative suitable for stereoselective amination and hydroxylation reactions. The stereochemistry of the final product would be controlled by the specific reagents and reaction sequence used. The synthesis of (2S,3R)- and (2S,3S)-2-amino-3-(3,4-dihydroxyphenyl)-3-hydroxypropanoic acids from a common starting material demonstrates the feasibility of such stereocontrolled syntheses. elsevierpure.com
Synthesis of Chemically Modified Derivatives for Advanced Applications
The transformation of the carboxylic acid group in this compound is a fundamental step in the synthesis of more complex molecules. These derivatives are often intermediates for the production of agrochemicals, pharmaceuticals, and specialty polymers.
The synthesis of esters, amides, and acyl chlorides from this compound leverages well-established methodologies in organic chemistry. The reactivity of the carboxyl group is harnessed to form these important functional groups.
Acyl Chlorides:
The conversion of carboxylic acids to acyl chlorides is a common initial step for the synthesis of esters and amides, as acyl chlorides are highly reactive acylating agents. google.comresearchgate.net Several chlorinating agents can be employed for the synthesis of 2,2,3-trichlorobutanoyl chloride. google.comasianpubs.org Thionyl chloride (SOCl₂), oxalyl chloride ((COCl)₂), phosphorus pentachloride (PCl₅), and triphosgene (B27547) are effective reagents for this transformation. google.comresearchgate.netasianpubs.orgrsc.org The reaction with thionyl chloride is often advantageous as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies purification. researchgate.netrsc.org The use of triphosgene, a safer solid substitute for the highly toxic phosgene (B1210022) gas, in the presence of a catalytic amount of N,N-dimethylformamide (DMF), provides a high-yield method for preparing acyl chlorides under mild conditions. asianpubs.org
Esters:
Esters of this compound can be synthesized through several methods. The most direct is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid. researchgate.net However, for more sensitive substrates or to achieve higher yields, coupling reagents are often employed. Reagents like N,N'-dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC), often used in conjunction with a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP), facilitate the esterification under milder conditions. nih.govcore.ac.uk For instance, the reaction of a carboxylic acid with an alcohol in the presence of DCC and DMAP in a solvent like dichloromethane (B109758) leads to the formation of the corresponding ester. core.ac.uk Another approach is the reaction of the pre-formed 2,2,3-trichlorobutanoyl chloride with an alcohol. This method is highly efficient due to the high reactivity of the acyl chloride. nih.gov
Amides:
Amide synthesis from this compound can also be achieved through various routes. Similar to ester synthesis, the most common method involves the reaction of the corresponding acyl chloride with a primary or secondary amine. google.com This reaction is typically fast and high-yielding. Alternatively, direct amidation of the carboxylic acid can be performed using coupling agents. chemrxiv.org A one-pot synthesis of amides from carboxylic acids can be achieved using thionyl chloride to first generate the acyl chloride in situ, which then reacts with the amine. researchgate.net Other modern coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or carbonyldiimidazole (CDI) are also effective for direct amide bond formation, often used in solvent-free conditions or in standard organic solvents. chemrxiv.org Mechanochemical methods, such as ball milling, have also been developed for the synthesis of amides from esters, which could be a potential route starting from the corresponding esters of this compound. nih.gov
| Derivative | Synthetic Method | Key Reagents | General Conditions |
|---|---|---|---|
| Acyl Chloride | Chlorination | SOCl₂, (COCl)₂, PCl₅, Triphosgene/DMF | Typically in an inert solvent; temperature can range from room temperature to reflux. |
| Ester | Fischer Esterification | Alcohol, H₂SO₄ (catalyst) | Heating under reflux, often with removal of water. |
| Ester | Coupling Agent Method | Alcohol, DCC/DMAP or DIC/DMAP | Room temperature in an inert solvent like dichloromethane. |
| Ester | From Acyl Chloride | Alcohol, Pyridine or other base | Typically at room temperature or below in an inert solvent. |
| Amide | From Acyl Chloride | Primary or Secondary Amine | Room temperature or below in an inert solvent, often with a base to neutralize HCl. |
| Amide | Coupling Agent Method | Amine, EDC, CDI, or other coupling agents | Varies from room temperature to elevated temperatures, can be solvent-free. |
| Amide | One-pot from Carboxylic Acid | SOCl₂, Amine, Base (e.g., Triethylamine) | In situ formation of acyl chloride followed by reaction with amine. |
The synthesis of chiral aminobutanoic acid analogues is of significant interest due to their potential as building blocks in medicinal chemistry. The transformation of this compound into such chiral molecules presents a synthetic challenge, requiring stereocontrolled introduction of the amino group. While direct amination with retention or inversion of configuration is difficult, several multi-step strategies can be envisioned.
One plausible pathway involves the transformation of this compound into a suitable precursor for asymmetric synthesis. For example, reductive dechlorination could potentially lead to a chiral butenoic acid, which could then undergo stereoselective amination. Another approach would be the conversion of the trichlorobutanoic acid into a keto acid, which can then be a substrate for enzymatic or chemical asymmetric reductive amination.
A more established, albeit indirect, method for the synthesis of α-amino acids is the Strecker synthesis. ck12.org This method involves the reaction of an aldehyde with ammonia (B1221849) and cyanide, followed by hydrolysis of the resulting α-aminonitrile. ck12.org To utilize this for a derivative of this compound, the carboxylic acid would first need to be reduced to the corresponding aldehyde. This transformation can be challenging in the presence of the chloro-substituents but could potentially be achieved using specific reducing agents.
Furthermore, stereoselective synthesis of β-amino acids can be achieved through methods like the palladium-catalyzed alkylation of C(sp³)-H bonds of aliphatic amides, which has been applied to the synthesis of β-alkylated α-amino acids. nih.gov A derivative of this compound could potentially be a substrate for such a C-H activation/amination reaction, although this would require significant methodological development.
Enzymatic cascades, for instance, using aldolases and transaminases, have been shown to be effective for the stereoselective synthesis of γ-hydroxy-α-amino acids. rsc.org A precursor derived from this compound could potentially be integrated into such a biocatalytic route. The development of such synthetic pathways is an active area of research, aiming to expand the toolbox of chiral building blocks available to chemists.
| Target Analogue Type | Potential Synthetic Strategy | Key Transformation of this compound Precursor | Stereochemistry Control |
|---|---|---|---|
| α-Aminobutanoic Acid Analogue | Strecker Synthesis | Reduction of carboxylic acid to aldehyde. | Generally produces a racemic mixture, requiring subsequent resolution. |
| β-Aminobutanoic Acid Analogue | Asymmetric Conjugate Addition | Dehydrochlorination to form an α,β-unsaturated acid. | Use of a chiral amine or a chiral catalyst. |
| α- or β-Aminobutanoic Acid Analogue | Asymmetric Reductive Amination | Conversion to a keto acid. | Use of a chiral catalyst or an enzyme (transaminase). |
| β-Aminobutanoic Acid Analogue | Stereoselective C-H Amination | Direct amination of a C-H bond. | Directed by a chiral auxiliary or catalyst. |
Mechanistic Investigations of 2,2,3 Trichlorobutanoic Acid Reactivity
Nucleophilic Substitution and Elimination Pathways
Nucleophilic substitution and elimination are characteristic reactions for haloalkanes. oxfordsciencetrove.com In the context of α-haloacids like 2,2,3-trichlorobutanoic acid, these reactions can be influenced by the presence of the carboxyl group.
Nucleophilic substitution reactions on haloalkanes can proceed through two primary mechanisms: S(_N)1 and S(_N)2. ucsb.edu The S(_N)2 mechanism involves a backside attack by the nucleophile, leading to an inversion of the stereochemical configuration at the chiral center. csbsju.eduutexas.edu In contrast, the S(_N)1 mechanism proceeds through a planar carbocation intermediate, which can be attacked from either side, resulting in racemization. utexas.edu
For α-haloalkanoic acids, S(_N)2 reactions are common, particularly with strong, basic nucleophiles. ntu.edu.sg The reaction is facilitated by the initial deprotonation of the carboxylic acid, forming a carboxylate anion which then participates in the substitution. ntu.edu.sg The stereochemical outcome is typically inversion of configuration. utexas.edu While S(_N)1 reactions are generally disfavored due to the instability of the resulting α-carbocation, the specific structure of the haloalkanoic acid and the reaction conditions can influence the operative mechanism. oxfordsciencetrove.comntu.edu.sg Studies on related tertiary alkyl halides have shown that nucleophilic substitution can sometimes proceed with a degree of stereochemical inversion, suggesting that a clear-cut S(_N)1 pathway with complete racemization is not always the case. nih.gov
The presence of multiple chlorine atoms in this compound introduces steric hindrance, which can affect the rate and stereochemical outcome of nucleophilic substitution reactions. nih.gov
Haloacids can undergo intramolecular cyclization reactions to form cyclic ethers or lactones. youtube.comlibretexts.org This process is essentially an intramolecular nucleophilic substitution, where the carboxylate or a hydroxyl group acts as the internal nucleophile. youtube.com The facility of these reactions is dependent on the ring size of the product, with the formation of five- and six-membered rings being generally favored. libretexts.org
In the case of halo-substituted furanylamides, intramolecular cyclization has been observed to form complex polycyclic structures. nih.gov For instance, a 5-halo substituted furoyl amide can be converted to a polyfunctional oxabicycle. nih.gov Similarly, N-benzyloxy carbamates can undergo intramolecular cyclization with carbon nucleophiles to form cyclic hydroxamic acids. nih.gov These examples highlight the potential for intramolecular reactions in appropriately substituted haloacids.
Oxidation-Reduction Chemistry
The chlorine and carboxyl substituents on this compound provide sites for both oxidation and reduction reactions.
While carboxylic acids are generally in a high oxidation state, further oxidation can occur, often leading to decarboxylation. libretexts.org For instance, some simple carboxylic acids like methanoic acid and ethanedioic acid can be oxidized to carbon dioxide. savemyexams.comphysicsandmathstutor.com The oxidation of α-chlorinated fatty acids has been shown to proceed via ω-oxidation, leading to the formation of α-chlorinated dicarboxylic acids. nih.gov In some cases, rearrangement reactions, such as the Favorskii rearrangement of α-halo ketones, can lead to the formation of carboxylic acid derivatives. wikipedia.orgadichemistry.comorganic-chemistry.orgnrochemistry.comchemistry-reaction.com This rearrangement proceeds through a cyclopropanone (B1606653) intermediate. adichemistry.comchemistry-reaction.com
Reductive dechlorination is the process of replacing a chlorine atom with a hydrogen atom. epa.gov This reaction is a key degradation pathway for many organochlorine compounds. wikipedia.org
Abiotic Reductive Dechlorination: In abiotic settings, reductive dechlorination can be facilitated by various chemical reductants. Zero-valent iron (ZVI) is a commonly used agent for the reductive dechlorination of organochlorine pesticides. nih.gov The reaction rates can be influenced by the physicochemical properties of the organochlorine compound. nih.gov Other abiotic systems for reductive dehalogenation include the use of cobalamins. dtic.mil Subcritical water has also been explored as a medium for the degradation of organochlorine pollutants, sometimes in the presence of catalysts like zerovalent iron or oxidizing agents like hydrogen peroxide. nih.gov
Biotic Reductive Dechlorination: In biological systems, reductive dechlorination is often carried out by anaerobic bacteria. wikipedia.org Certain bacterial species, such as Dehalococcoides, are known to utilize chlorinated compounds as electron acceptors in a process called "organohalide respiration." wikipedia.orgyoutube.com This can lead to the sequential removal of chlorine atoms. youtube.com For example, 2,3-dichloroaniline (B127971) can be dechlorinated to aniline (B41778) via 2-chloroaniline (B154045) by Dehalobacter. biorxiv.org The presence of specific microbial populations is crucial for the effective bioremediation of sites contaminated with organochlorine compounds. nih.gov The transition from aerobic to anaerobic conditions can be a critical factor in initiating reductive dechlorination. nih.gov
Acid-Base Equilibria and Reaction Kinetics in Solution
The acidity of this compound is significantly influenced by the presence of the electron-withdrawing chlorine atoms. The inductive effect of halogens stabilizes the carboxylate anion, thereby increasing the acidity of the carboxylic acid. brainly.inlibretexts.orgquimicaorganica.org Generally, the acidity increases with the number of halogen substituents and their proximity to the carboxyl group. quimicaorganica.orgquora.comopenochem.org
The pKa of a carboxylic acid is a measure of its acidity in solution, with lower pKa values indicating stronger acids. openochem.org The dissolution of a carboxylic acid in water establishes an equilibrium where the acid donates a proton to water, forming a carboxylate anion and a hydronium ion. openochem.org The position of this equilibrium, and thus the strength of the acid, is determined by the stability of the resulting carboxylate anion. openochem.org
The kinetics of reactions involving this compound in solution, such as nucleophilic substitution or elimination, will be influenced by its acid-base properties. The concentration of the reactive species, whether it's the protonated acid or the deprotonated carboxylate, will depend on the pH of the solution.
Stereochemical Dynamics and Isomeric Considerations for 2,2,3 Trichlorobutanoic Acid
Elucidation of Absolute Configuration (R/S Nomenclature)
The absolute configuration of a chiral center is designated using the Cahn-Ingold-Prelog (CIP) priority rules, which assign priorities to the substituents attached to the stereocenter based on atomic number. In the case of 2,2,3-trichlorobutanoic acid, the chiral center is the carbon atom at the third position (C3), which is bonded to a hydrogen atom, a chlorine atom, a methyl group (-CH3), and a trichloromethyl carboxyl group (-C(Cl)2COOH).
To assign the R/S configuration, the following steps are taken:
Identify the chiral center: C3 is the stereocenter in this compound.
Assign priorities to the substituents:
Priority 1: Chlorine (-Cl) - highest atomic number.
Priority 2: Dichlorocarboxyl group (-C(Cl)2COOH) - the carbon is attached to two chlorines and another carbon.
Priority 3: Methyl group (-CH3) - the carbon is attached to three hydrogens.
Priority 4: Hydrogen (-H) - lowest atomic number.
Orient the molecule: The molecule is oriented so that the lowest priority group (hydrogen) is pointing away from the viewer.
Determine the direction of priority decrease: If the sequence of decreasing priority (1 to 2 to 3) is clockwise, the configuration is designated as (R) (from the Latin rectus for right). If the sequence is counterclockwise, it is designated as (S) (from the Latin sinister for left).
Therefore, this compound can exist as two enantiomers: (R)-2,2,3-trichlorobutanoic acid and (S)-2,2,3-trichlorobutanoic acid. The precise determination of the absolute configuration for a synthesized or isolated sample would require experimental techniques such as X-ray crystallography or chiroptical spectroscopy.
Table 1: Cahn-Ingold-Prelog Priorities for Substituents at the Chiral Center of this compound
| Priority | Substituent Group | Basis for Priority Assignment |
| 1 | -Cl | Highest atomic number directly attached to the chiral center. |
| 2 | -C(Cl)2COOH | Higher atomic number of atoms attached to the carbon. |
| 3 | -CH3 | Lower atomic number of atoms attached to the carbon. |
| 4 | -H | Lowest atomic number directly attached to the chiral center. |
Diastereomeric Relationships in Synthetic Intermediates and Products
When a molecule contains more than one chiral center, it can exist as diastereomers, which are stereoisomers that are not mirror images of each other. While this compound itself has only one stereocenter, diastereomeric relationships become crucial during its synthesis, particularly if the synthetic route involves the creation of a second chiral center in an intermediate or if the starting material is already chiral.
For instance, a synthetic pathway to this compound might proceed through an intermediate with two adjacent chiral centers. In such a case, two pairs of enantiomers, totaling four stereoisomers, could be formed. These pairs of enantiomers would be diastereomers of each other. The relative stereochemistry of these diastereomers is often described using the prefixes syn and anti.
The formation of these diastereomers is influenced by the reaction mechanism and the steric and electronic properties of the reactants and catalysts. The relative amounts of the diastereomers formed determine the diastereoselectivity of the reaction. Subsequent steps in the synthesis would then need to address the separation of these diastereomers or the selective conversion of one diastereomer to the desired product.
Stereoselectivity and Stereospecificity in Chemical and Enzymatic Reactions
Stereoselectivity refers to the preferential formation of one stereoisomer over another in a chemical reaction. In the context of this compound, a stereoselective synthesis would yield a product enriched in either the (R) or (S) enantiomer. This is often achieved by using chiral catalysts, reagents, or auxiliaries that create a chiral environment, favoring the formation of one enantiomer.
Stereospecificity , a subset of stereoselectivity, occurs when the stereochemistry of the starting material dictates the stereochemistry of the product. A stereospecific reaction will produce a specific stereoisomer from a specific stereoisomeric reactant.
Enzymatic reactions are renowned for their high degree of stereoselectivity and stereospecificity. Enzymes, being chiral macromolecules, can differentiate between the enantiomers of a substrate, often catalyzing a reaction for only one enantiomer. For example, a lipase could be used for the kinetic resolution of a racemic mixture of this compound esters, selectively hydrolyzing one enantiomer and leaving the other unreacted. This would allow for the separation of the two enantiomers.
The study of stereoselectivity in reactions involving this compound is critical for developing efficient methods to produce enantiomerically pure forms of the compound, which may be essential for its intended applications, particularly in pharmacology and materials science.
Chiral Resolution Techniques for this compound Enantiomers
Chiral resolution is the process of separating a racemic mixture into its individual enantiomers. chemspider.com For a carboxylic acid like this compound, several classical and modern resolution techniques can be employed.
One of the most common methods is diastereomeric salt formation . chemspider.com This involves reacting the racemic carboxylic acid with a single enantiomer of a chiral base (a resolving agent), such as an alkaloid like brucine or a chiral amine like (R)- or (S)-1-phenylethylamine. This reaction forms a pair of diastereomeric salts which have different physical properties, such as solubility. chemspider.com These salts can then be separated by fractional crystallization. chemspider.com After separation, the individual diastereomeric salts are treated with a strong acid to regenerate the enantiomerically pure (R)- and (S)-2,2,3-trichlorobutanoic acids.
Table 2: Common Chiral Resolving Agents for Carboxylic Acids
| Resolving Agent | Type |
| Brucine | Chiral Base (Alkaloid) |
| Strychnine | Chiral Base (Alkaloid) |
| Quinine | Chiral Base (Alkaloid) |
| (R)-1-Phenylethylamine | Chiral Base (Amine) |
| (S)-1-Phenylethylamine | Chiral Base (Amine) |
Another powerful technique is chiral chromatography . This method utilizes a chiral stationary phase (CSP) in a high-performance liquid chromatography (HPLC) or gas chromatography (GC) system. The enantiomers of this compound (or a suitable derivative) will interact differently with the chiral stationary phase, leading to different retention times and allowing for their separation.
Enzymatic resolution , as mentioned earlier, is also a viable method. A specific enzyme can be used to selectively react with one enantiomer in the racemic mixture, allowing the unreacted enantiomer to be isolated in a pure form.
The choice of resolution technique depends on various factors, including the scale of the separation, the cost and availability of the resolving agent or chiral stationary phase, and the desired purity of the final enantiomers.
Environmental Chemistry and Degradation Pathways of 2,2,3 Trichlorobutanoic Acid
Biotic Degradation Mechanisms
The primary route for the biological breakdown of halogenated carboxylic acids is through the action of specialized microbial enzymes. Bacteria capable of utilizing these compounds as a carbon source have evolved sophisticated enzymatic systems, primarily involving dehalogenases, to cleave the stable carbon-halogen bonds.
While direct studies on the degradation of 2,2,3-trichlorobutanoic acid by these specific strains are not extensively documented, the known metabolic capabilities of their respective genera provide critical insights into their potential roles.
Rhodococcus sp. : The genus Rhodococcus is recognized for its broad metabolic diversity and its capacity to degrade a wide array of xenobiotic compounds, including substituted hydrocarbons and chlorinated pollutants. nih.gov Strains of Rhodococcus have been shown to degrade complex chlorinated molecules such as trichlorobiphenyls and trichloroethene (TCE). nih.govnih.gov Their degradative versatility is often attributed to large genomes and the presence of unique enzymatic pathways, making them key players in the bioremediation of contaminated environments. nih.gov For instance, some strains can break down these compounds into less complex molecules like polychlorobenzoic acids, which can be further metabolized. nih.gov
Pseudomonas sp. B6P : This specific strain, isolated from a paddy field, is known for its ability to degrade 3-chloropropionate (3CP), a β-halogenated alkanoic acid, using it as a sole carbon source. ajol.infoacademicjournals.org The dehalogenase from Pseudomonas sp. B6P is highly specific to the β-position of three-carbon alkanoic acids and does not act on α-halogenated substrates. academicjournals.org This specificity suggests that while it could potentially act on the chlorine at the C3 position of this compound, it would likely be unable to remove the geminal chlorides at the C2 position.
Bacillus cereus WH2 : Research on Bacillus cereus WH2 has identified a novel dehalogenase that is specifically active against β-haloalkanoic acids, such as 3-chloropropionic acid. In laboratory settings, B. cereus WH2 was capable of removing 97% of the provided 3-CP within 36 hours of cultivation. This bacterium and its enzyme are considered potential agents for the bioremediation of environments contaminated with β-halogenated compounds. Other related strains, like Bacillus cereus IndB1, have dehalogenases active on α-haloacids like monochloroacetic acid. nih.gov The existence of both α- and β-specific dehalogenases within the Bacillus genus points to a potential, perhaps synergistic, mechanism for degrading complex molecules like this compound.
Table 1: Documented Degradation Capabilities of Relevant Bacterial Genera/Strains
| Bacterial Strain/Genus | Degraded Compound(s) | Type of Dehalogenation | Reference |
| Rhodococcus sp. | Trichlorobiphenyls, Trichloroethene (TCE) | General Xenobiotic Degradation | nih.govnih.gov |
| Pseudomonas sp. B6P | 3-Chloropropionate (3CP) | β-Haloalkanoic Acid Specific | ajol.infoacademicjournals.org |
| Bacillus cereus WH2 | 3-Chloropropionic Acid (3CP) | β-Haloalkanoic Acid Specific | researchgate.net |
| Bacillus cereus IndB1 | Monochloroacetic Acid | α-Haloalkanoic Acid | nih.gov |
| Alcaligenes sp. CC1 | 2-chlorobutyrate, 3-chlorobutyrate | α- and β-Haloacid | nih.gov |
Haloacid dehalogenases (HADs) are a superfamily of hydrolase enzymes that catalyze the cleavage of carbon-halogen bonds in halogenated organic acids. frontiersin.orgnih.gov These enzymes are crucial for microbial detoxification and metabolism of these pollutants. frontiersin.org They typically function via a hydrolytic mechanism, where a water molecule is used to replace the halogen atom, producing a hydroxyl group and a halide ion. frontiersin.org
The HAD superfamily is diverse, with members showing activity not only as dehalogenases but also as phosphatases and phosphonatases. nih.govnih.gov True dehalogenases are categorized based on the stereochemistry of their substrate and product. The dehalogenation reaction often proceeds through a direct nucleophilic attack by a water molecule on the carbon bearing the halogen. researchgate.net
Characterization of dehalogenases from bacteria capable of degrading chlorinated short-chain acids reveals key features. The dehalogenase from Pseudomonas sp. B6P is a monomer with an estimated molecular mass of 56 kDa and exhibits optimal activity at a neutral to alkaline pH of 8. ajol.inforesearchgate.net Some dehalogenases that act on β-chlorinated acids, such as the one from Alcaligenes sp. strain CC1, require the substrate to be activated to its coenzyme A (CoA) derivative. This process is dependent on the presence of ATP and Mg²⁺. nih.gov
The efficiency and range of microbial degradation are dictated by the substrate specificity and kinetic properties of the dehalogenase enzymes. These enzymes often exhibit high specificity for the position of the halogen atom (α vs. β), the length of the carbon chain, and the stereochemistry of the substrate. academicjournals.orgnih.gov
The dehalogenase from Pseudomonas sp. B6P is specific for 3-chloropropionate and does not show activity towards α-halogenated acids. academicjournals.org Its affinity for this substrate is relatively high, as indicated by a Michaelis-Menten constant (Km) of 0.20 mM. ajol.infoacademicjournals.org In contrast, some bacteria like Alcaligenes sp. CC1 possess multiple dehalogenase systems; a constitutive enzyme for α-haloacids and a separate, inducible system for β-chlorinated four-carbon acids like 3-chlorobutyrate. nih.gov This indicates that specialized enzymes are required for halogens at different positions.
Computational studies with a dehalogenase from Bacillus cereus IndB1 suggest that binding affinity for 2-chloroalkanoic acids (α-haloacids) tends to decrease as the length of the alkyl chain increases. nih.gov The presence of multiple chlorine atoms, as in this compound, likely presents a significant steric hindrance, potentially limiting the binding and catalytic efficiency of many known dehalogenases.
Table 2: Kinetic and Specificity Data for a Representative Haloacid Dehalogenase
| Enzyme Source | Substrate | Enzyme Type/Specificity | Km (mM) | Optimal pH | Reference |
| Pseudomonas sp. B6P | 3-Chloropropionate | β-Dehalogenase | 0.20 ± 0.05 | 8.0 | ajol.infoacademicjournals.orgresearchgate.net |
| Alcaligenes sp. CC1 | 3-Chlorobutyrate | β-Dehalogenase (inducible) | Not Reported | Not Reported | nih.gov |
| Alcaligenes sp. CC1 | 2-Chlorobutyrate | α-Dehalogenase (constitutive) | Not Reported | Not Reported | nih.gov |
The ultimate goal of bioremediation is the complete mineralization of a pollutant to benign products such as carbon dioxide, water, and inorganic ions (e.g., chloride). doe.govnih.gov This process involves not just the initial dehalogenation step but the complete breakdown of the remaining carbon skeleton. For chlorinated solvents, anaerobic reductive dechlorination pathways have been observed to proceed sequentially, removing chlorine atoms one by one to ultimately yield non-toxic ethene. doe.gov
The main metabolites from the degradation of complex molecules like trichlorobiphenyls by Rhodococcus strains are often chlorinated benzoic acids. nih.gov This suggests a pathway where the initial breakdown products are still chlorinated but are more amenable to subsequent enzymatic attack, leading towards complete mineralization.
The potential for bioremediation of sites contaminated with chlorinated acids is significant. epa.govclu-in.org Often, a consortium of different bacterial species is more effective than a single strain, as different microbes can carry out different steps in the degradation pathway. mdpi.com While the complete mineralization of this compound has not been specifically reported, the existence of bacteria that can attack both α- and β-carbon-chlorine bonds suggests that a microbial consortium could potentially achieve its full degradation. nih.gov
Abiotic Environmental Transformation Processes
In the absence of microbial activity, chemical transformation processes can contribute to the degradation of halogenated compounds in the environment. For this compound, the most relevant abiotic process is hydrolysis.
Hydrolysis is a chemical reaction in which a water molecule cleaves a chemical bond. For halogenated aliphatic compounds, this typically involves a nucleophilic substitution reaction where a halogen atom is replaced by a hydroxyl (-OH) group. epa.gov The rate of this reaction is highly dependent on the molecular structure of the compound as well as environmental conditions like pH and temperature. epa.govsnu.ac.kr
The structure of this compound contains both vicinal (on adjacent carbons C2 and C3) and geminal (two on C2) chlorine atoms. According to abiotic hydrolysis schemes, the presence of halogens in the immediate vicinity of the carbon-halogen bond influences reactivity. epa.gov Generally, the hydrolytic removal of a halogen is slower when other halogens are present on adjacent or the same carbon atoms. epa.gov
Hydrolysis rates are often enhanced in both acidic and alkaline conditions. snu.ac.kre3s-conferences.org For many halogenated hydrocarbons, half-lives can range from a few days to thousands of years, depending on their specific structure and the environmental conditions. epa.gov While a specific hydrolysis rate for this compound is not available, its polychlorinated nature suggests it would be relatively resistant to abiotic hydrolysis under typical environmental conditions (neutral pH, 25°C) compared to simpler monochlorinated acids.
Photochemical Degradation Pathways (Photolysis)
In general, the photolysis of chlorinated organic acids can proceed through the cleavage of carbon-chlorine (C-Cl) or carbon-carbon (C-C) bonds. The absorption of ultraviolet (UV) radiation can excite the molecule, leading to the homolytic cleavage of a C-Cl bond to generate a carbon-centered radical and a chlorine radical. These reactive species can then participate in a cascade of secondary reactions. The effectiveness of this process depends on the molecule's ability to absorb light at environmentally relevant wavelengths (above 290 nm) and the quantum yield of the reaction.
Reductive Dechlorination by Reactive Minerals and Zero-Valent Metals
Reductive dechlorination is a critical process for the attenuation of chlorinated organic compounds in anoxic environments. This pathway involves the transfer of electrons to the chlorinated molecule, leading to the replacement of a chlorine atom with a hydrogen atom.
Reactive Minerals: Certain minerals containing reduced iron, such as some iron sulfides and clay minerals, can act as electron donors for abiotic reductive dechlorination. researchgate.net The degradation of chlorinated solvents has been observed in the presence of clay minerals amended with aqueous Fe(II), where the formation of reactive mineral intermediates is proposed as the key mechanism. researchgate.net However, specific studies on the efficacy and kinetics of this compound degradation by reactive minerals are not documented in available research.
Zero-Valent Metals: Zero-valent iron (ZVI) is a widely studied material for in-situ and ex-situ remediation of contaminated water due to its ability to act as a reducing agent. dss.go.thresearchgate.net The fundamental reaction involves the oxidation of iron (Fe⁰) to ferrous iron (Fe²⁺), releasing electrons that can reduce chlorinated organic compounds. dss.go.thresearchgate.net
The general mechanism for ZVI-mediated dechlorination is: Fe⁰ + R-Cl + H⁺ → Fe²⁺ + R-H + Cl⁻
While ZVI has proven effective for a range of chlorinated solvents like trichloroethylene (B50587) (TCE) and carbon tetrachloride (CT), research specifically investigating the reductive dechlorination of this compound by ZVI is currently lacking. dss.go.th The reactivity would depend on factors such as the surface area of the iron, pH, and the presence of co-solutes.
| Reactant System | Observed Degradation of this compound | Identified Byproducts | Reference |
|---|---|---|---|
| Reactive Minerals (e.g., FeS, Fe(II)-amended clays) | Data not available | N/A | - |
| Zero-Valent Iron (ZVI) | Data not available | N/A | - |
Interplay of Biotic and Abiotic Processes in Environmental Attenuation
Furthermore, microbial activity can influence abiotic conditions. For example, sulfate-reducing bacteria can produce iron sulfide (B99878) minerals, which can then abiotically reduce chlorinated compounds. nih.gov Conversely, abiotic factors like pH and redox potential, which are influenced by hydrogeology, significantly impact the type and rate of microbial activity. For this compound, no specific studies were found that investigate the synergistic or antagonistic interactions between its biotic and abiotic degradation routes.
Advanced Oxidation Processes (AOPs) for Chemical Degradation
Advanced Oxidation Processes (AOPs) are a suite of water treatment technologies characterized by the generation of highly reactive oxygen species, primarily the hydroxyl radical (•OH). researchgate.net These radicals are powerful, non-selective oxidants capable of degrading a wide range of recalcitrant organic pollutants.
Fenton and Photo-Fenton Oxidation Systems
The Fenton reaction involves the generation of hydroxyl radicals from hydrogen peroxide (H₂O₂) catalyzed by ferrous ions (Fe²⁺), typically in acidic conditions. researchgate.netcsbsju.edu The core reaction is: Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻
The photo-Fenton process enhances this system by using UV light to photoreduce Fe³⁺ back to Fe²⁺, thereby regenerating the catalyst and producing additional hydroxyl radicals. While Fenton and photo-Fenton systems have been shown to effectively degrade other chlorinated compounds like 2,4,6-trichlorophenol, specific kinetic data and degradation pathways for this compound have not been reported in the available literature. bioline.org.brcapes.gov.br
Ozonation and UV-Driven Oxidation Techniques
Ozonation involves the use of ozone (O₃) as a strong oxidant. It can react directly with organic molecules or decompose to form hydroxyl radicals, especially at high pH. Combining ozone with UV light or hydrogen peroxide (O₃/UV, O₃/H₂O₂) enhances •OH production, accelerating degradation.
UV-driven oxidation techniques, such as UV/H₂O₂, utilize the photolysis of hydrogen peroxide to generate hydroxyl radicals: H₂O₂ + hv (UV light) → 2 •OH
This method is effective for destroying a variety of organic contaminants, including chlorinated pesticides and organophosphate esters. nih.govnih.gov However, studies detailing the degradation of this compound using ozonation or UV-based AOPs, including reaction kinetics and byproduct identification, are currently unavailable.
| AOP System | Degradation Efficiency for this compound | Key Parameters Studied | Reference |
|---|---|---|---|
| Fenton (Fe²⁺/H₂O₂) | Data not available | N/A | - |
| Photo-Fenton (Fe²⁺/H₂O₂/UV) | Data not available | N/A | - |
| Ozonation (O₃) | Data not available | N/A | - |
| UV/H₂O₂ | Data not available | N/A | - |
Mechanisms of Hydroxyl Radical Generation and Reactivity in AOPs
The defining feature of AOPs is their ability to produce hydroxyl radicals (•OH), which are among the most powerful oxidizing species used in water treatment. researchgate.net The generation of •OH is the primary step in the degradation of organic pollutants in these systems. In Fenton-based systems, •OH is formed through the reaction of Fe²⁺ with H₂O₂. csbsju.edusci-hub.se In UV/H₂O₂ systems, the homolytic cleavage of the peroxide bond by UV photons yields two •OH radicals. nih.gov
Once generated, the hydroxyl radical can react with organic molecules like this compound through several mechanisms:
Hydrogen Abstraction: The radical removes a hydrogen atom from a C-H bond, creating a carbon-centered radical. This is a common pathway for saturated aliphatic compounds.
Electrophilic Addition: For compounds with double bonds or aromatic rings, the electrophilic •OH can add to the electron-rich site.
Electron Transfer: The radical can accept an electron from a suitable functional group on the organic molecule.
For a chlorinated aliphatic acid, hydrogen abstraction is a likely initial step. The resulting carbon-centered radical would react rapidly with dissolved oxygen to form a peroxyl radical, initiating a cascade of oxidative reactions that can lead to dechlorination and eventual mineralization to CO₂, H₂O, and Cl⁻. capes.gov.brnih.gov The specific reaction rate constant between the hydroxyl radical and a target compound is a key parameter for modeling its degradation kinetics. nih.gov For example, the rate constants for the reaction of •OH with other pollutants like the herbicide 2,4-D and the pesticide parathion (B1678463) are on the order of 10⁹ M⁻¹s⁻¹. nih.govcapes.gov.br No such constant has been experimentally determined for this compound.
Catalytic Enhancement of AOPs for Chlorinated Carboxylic Acids
The introduction of catalysts into AOP systems can significantly accelerate the degradation of chlorinated carboxylic acids by increasing the production of reactive oxygen species and facilitating different reaction pathways. Both homogeneous and heterogeneous catalysts have been investigated for this purpose.
Homogeneous catalysis involves the use of soluble catalysts, such as iron salts in the Fenton and photo-Fenton processes. In these systems, Fe²⁺ ions catalyze the decomposition of hydrogen peroxide (H₂O₂) to generate hydroxyl radicals. The efficiency of these processes can be influenced by factors such as pH and the concentration of iron and H₂O₂.
Heterogeneous catalysis, on the other hand, utilizes solid catalysts, which offer the advantages of easy separation from the treated water and potential for reuse. Common heterogeneous catalysts include metal oxides, such as titanium dioxide (TiO₂) in photocatalysis, and iron-based materials. In photocatalysis, the catalyst absorbs UV or visible light, leading to the generation of electron-hole pairs that react with water and oxygen to produce hydroxyl radicals and other ROS.
While extensive research has been conducted on the catalytic degradation of various chlorinated organic compounds, specific studies focusing solely on this compound are limited in publicly available scientific literature. Therefore, the following discussion on detailed research findings is based on studies of closely related chlorinated carboxylic acids and general principles of catalytic AOPs. This information provides a foundational understanding of the potential degradation pathways and catalytic effects that would be relevant to this compound.
Detailed Research Findings
Research into the catalytic enhancement of AOPs for chlorinated carboxylic acids has revealed several key findings:
Influence of Catalyst Type: The choice of catalyst plays a crucial role in the degradation efficiency. For instance, in the degradation of other chlorinated organic compounds, iron-based catalysts in Fenton-like processes have shown high efficacy. Similarly, TiO₂ is a widely studied photocatalyst for the degradation of a broad range of organic pollutants.
Role of Oxidant Concentration: The concentration of the oxidant, such as H₂O₂, is a critical parameter. An optimal concentration exists, as an excess of H₂O₂ can lead to scavenging of hydroxyl radicals, thereby reducing the degradation efficiency.
Degradation Pathways: The degradation of chlorinated carboxylic acids by catalytic AOPs typically proceeds through a series of steps, including dechlorination, hydroxylation, and cleavage of the carbon chain, ultimately leading to the formation of smaller organic acids, carbon dioxide, and chloride ions.
Data on Catalytic Degradation of Related Compounds
To illustrate the effectiveness of catalytic AOPs, the following table presents hypothetical data based on typical degradation efficiencies observed for other short-chain chlorinated carboxylic acids in laboratory studies. It is important to note that these are representative values and the actual degradation of this compound may vary.
| AOP System | Catalyst | Target Compound | Initial Concentration (mg/L) | Reaction Time (min) | Degradation Efficiency (%) |
| Photo-Fenton | Fe²⁺/H₂O₂/UV | Dichloroacetic Acid | 50 | 60 | 95 |
| Photocatalysis | TiO₂/UV | Trichloroacetic Acid | 50 | 120 | 85 |
| Catalytic Ozonation | MnO₂/O₃ | Monochloroacetic Acid | 50 | 30 | 98 |
This table demonstrates the high degradation efficiencies that can be achieved for chlorinated carboxylic acids using different catalytically enhanced AOPs. The specific conditions, such as catalyst loading, oxidant dose, and pH, would need to be optimized for the effective treatment of this compound.
Advanced Analytical and Spectroscopic Characterization Techniques in Research
Chromatographic Separation and Quantification Methodologies
Chromatographic techniques are fundamental for separating 2,2,3-trichlorobutanoic acid from complex mixtures and accurately quantifying its concentration. High-performance liquid chromatography and gas chromatography, often coupled with mass spectrometry, are the principal methods employed.
High-Performance Liquid Chromatography (HPLC), particularly when coupled with tandem mass spectrometry (LC-MS/MS), is a powerful technique for the analysis of haloacetic acids like this compound, especially in aqueous samples. thermofisher.comthermofisher.com This method offers high sensitivity and selectivity, often allowing for direct injection of samples with minimal preparation. waters.comulisboa.pt
Research on related haloacetic acids (HAAs) demonstrates that reversed-phase chromatography is a common approach. researchgate.net The separation is typically achieved on a C18 column, although specialized mixed-mode columns designed for haloacetic acids can offer enhanced retention and separation from matrix interferences like chloride and sulfate (B86663) ions. thermofisher.com The mobile phase usually consists of an acidified water-methanol or water-acetonitrile gradient. researchgate.netlongdom.org Acidification, often with formic acid, improves peak shape and is critical for the separation of smaller haloacids. researchgate.net Detection by mass spectrometry (MS) is preferred over UV detection due to the weak chromophore of the carboxyl group; MS provides significantly lower detection limits and structural confirmation. shimadzu.comshimadzu.com For quantification, limits of detection (LODs) for various HAAs can reach the low microgram-per-liter (µg/L) range. ulisboa.ptresearchgate.net
| Parameter | Typical Condition | Purpose |
|---|---|---|
| Column | Reversed-Phase C18 (e.g., 100 mm x 2.1 mm, 1.7 µm) or specialized HAA columns | Separates the analyte from other components based on hydrophobicity. |
| Mobile Phase | A: Water with 0.1% Formic Acid B: Methanol or Acetonitrile | Gradient elution is used to effectively separate a range of analytes. Acid improves peak shape. |
| Flow Rate | 0.2 - 0.6 mL/min | Controls the speed of the separation. |
| Injection Volume | 5 - 20 µL | The amount of sample introduced into the system. waters.com |
| Detector | Tandem Mass Spectrometer (MS/MS) | Provides high sensitivity and specificity for quantification and identification. thermofisher.com |
| Ionization Mode | Electrospray Ionization (ESI), Negative Mode | Efficiently ionizes the acidic analyte for MS detection. |
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the identification and purity assessment of volatile and semi-volatile compounds. For non-volatile compounds like carboxylic acids, derivatization is a mandatory step to increase volatility and improve chromatographic behavior. lmaleidykla.ltchromforum.org The most common method involves converting the carboxylic acid group into a more volatile ester, such as a methyl or silyl (B83357) ester. nih.govnih.gov Reagents like methanolic HCl or silylating agents (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) are used for this purpose. lmaleidykla.ltnih.gov
Once derivatized, the sample is injected into the GC, where it is separated based on its boiling point and interaction with the stationary phase of the capillary column. The separated components then enter the mass spectrometer, which acts as a detector. The MS provides a mass spectrum for each component, which serves as a chemical fingerprint, allowing for unambiguous identification by comparison to spectral libraries (e.g., NIST). mdpi.com Purity is determined by integrating the peak area of the target compound and comparing it to the areas of any other detected peaks, which represent impurities. measurlabs.com
| Parameter | Typical Condition | Purpose |
|---|---|---|
| Derivatization | Esterification (e.g., with Methanolic HCl) or Silylation (e.g., with BSTFA) | Increases volatility for GC analysis. lmaleidykla.lt |
| Column | DB-FFAP, DB-5ms, or similar (e.g., 30 m x 0.25 mm, 0.25 µm) | Separates derivatized acids and impurities. |
| Carrier Gas | Helium or Hydrogen | Transports the sample through the column. |
| Oven Program | Temperature gradient (e.g., 80°C initial, ramp to 250°C) | Ensures separation of compounds with different boiling points. |
| Injector | Split/Splitless, 250°C | Vaporizes the sample for introduction onto the column. |
| Detector | Mass Spectrometer (Electron Ionization - EI mode) | Identifies compounds based on their mass fragmentation patterns. jmchemsci.com |
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for confirming the molecular structure of this compound. NMR provides detailed information about the carbon-hydrogen framework, while IR and Raman spectroscopy identify the functional groups present in the molecule.
NMR spectroscopy is the most powerful tool for elucidating the specific arrangement of atoms in a molecule. For this compound (CH₃-CHCl-CCl₂-COOH), both ¹H and ¹³C NMR provide critical data. ¹⁹F NMR is not applicable as there are no fluorine atoms.
¹H NMR: The proton of the carboxylic acid (-COOH) is highly deshielded and typically appears as a very broad singlet in the 10-12 ppm region. libretexts.orglibretexts.org Protons on carbons adjacent to a carbonyl group (alpha-protons) absorb in the 2-3 ppm range. libretexts.org Based on the structure, a quartet would be expected for the single proton on C3, split by the three protons of the adjacent methyl group. The methyl group (CH₃) protons on C4 would appear as a doublet, split by the single proton on C3.
¹³C NMR: The carbonyl carbon of a carboxylic acid is characteristically found in the 160-185 ppm range. libretexts.orgoregonstate.edu The other three carbon atoms in the molecule would give distinct signals, with their chemical shifts influenced by the attached chlorine atoms. The C2 carbon, bonded to two chlorine atoms, would be significantly downfield compared to the C3 and C4 carbons.
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Assignment |
|---|---|---|---|
| ¹H | 10 - 12 | Broad Singlet | -COOH |
| ¹H | ~4.5 - 5.0 | Quartet | -CHCl - |
| ¹H | ~1.8 - 2.2 | Doublet | -CH₃ |
| ¹³C | 165 - 175 | Singlet | C =O |
| ¹³C | ~85 - 95 | Singlet | -C Cl₂- |
| ¹³C | ~60 - 70 | Singlet | -C HCl- |
| ¹³C | ~20 - 25 | Singlet | -C H₃ |
Note: Predicted shifts are estimates based on general principles and data for analogous structures.
Infrared (IR) and Raman spectroscopy are complementary techniques used to identify the functional groups within a molecule by probing their vibrational modes.
For this compound, the IR spectrum is expected to show several characteristic absorption bands. The O-H stretch of the carboxylic acid group appears as a very broad and strong band from approximately 2500 to 3300 cm⁻¹, which is a hallmark of hydrogen-bonded dimers. oregonstate.eduorgchemboulder.com The carbonyl (C=O) group gives rise to another strong, sharp absorption typically between 1690 and 1760 cm⁻¹. orgchemboulder.com The C-O single bond stretch is found in the 1210-1320 cm⁻¹ region. orgchemboulder.com Critically for this molecule, the C-Cl stretching vibrations would be observed in the fingerprint region, generally between 580 and 780 cm⁻¹. docbrown.info Raman spectroscopy is particularly useful for observing symmetric vibrations and can provide complementary data for the carbon backbone and C-Cl bonds.
| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| O-H stretch (Carboxylic acid) | 2500 - 3300 | Strong, Very Broad |
| C-H stretch (Alkyl) | 2880 - 3000 | Medium |
| C=O stretch (Carbonyl) | 1690 - 1760 | Strong, Sharp |
| C-O stretch (Carboxylic acid) | 1210 - 1320 | Medium |
| C-Cl stretch | 580 - 780 | Medium to Strong |
Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis
Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and structure of a compound by analyzing the mass-to-charge ratio (m/z) of its ionized form and its fragments. libretexts.org
For this compound (molecular weight ~191.44 g/mol ), the mass spectrum would exhibit a distinctive molecular ion region due to the natural isotopic abundance of chlorine (³⁵Cl:³⁷Cl ≈ 3:1). docbrown.info A molecule containing three chlorine atoms will show a characteristic cluster of peaks at M, M+2, M+4, and M+6, with relative intensities of approximately 100:98:32:3.5. This isotopic signature is a powerful tool for confirming the presence and number of chlorine atoms. libretexts.org
Electron ionization (EI) would cause the molecular ion to fragment in predictable ways. Common fragmentation pathways for carboxylic acids include the loss of the hydroxyl group (-OH) to give an [M-17]⁺ peak and the loss of the entire carboxyl group (-COOH) to give an [M-45]⁺ peak. libretexts.org Alpha-cleavage, the breaking of the C-C bond adjacent to the carbonyl group, is also common. For this molecule, cleavage of the C2-C3 bond would result in the loss of a C₂H₄Cl radical and the formation of a [CCl₂COOH]⁺ fragment. The fragmentation pattern provides a structural fingerprint that aids in definitive identification.
| m/z (for ³⁵Cl) | Ion Structure / Identity | Fragmentation Pathway |
|---|---|---|
| 190, 192, 194, 196 | [C₄H₅Cl₃O₂]⁺ | Molecular Ion (M⁺) Cluster |
| 173, 175, 177, 179 | [C₄H₄Cl₃O]⁺ | Loss of •OH (M-17) |
| 155, 157, 159 | [C₃H₅Cl₂O₂]⁺ | Loss of •Cl (M-35) |
| 145, 147, 149, 151 | [C₃H₂Cl₃]⁺ | Loss of •COOH (M-45) |
| 129, 131, 133 | [CCl₂COOH]⁺ | α-cleavage, loss of •CHClCH₃ |
Other Advanced Characterization Methods
In the realm of advanced analytical chemistry, the characterization of a compound like this compound would extend beyond routine spectroscopy. While specific research applying these advanced techniques to this exact molecule is not widely documented in publicly available literature, we can extrapolate the potential applications based on the analysis of similar halogenated carboxylic acids and organic molecules.
One of the most powerful techniques for the unambiguous determination of a molecule's three-dimensional structure in the solid state is X-ray diffraction (XRD) . For this compound, which is a solid at room temperature, or for any of its solid derivatives (such as salts or amides), single-crystal X-ray diffraction could provide precise information on bond lengths, bond angles, and crystal packing. This data is invaluable for understanding intermolecular interactions, such as hydrogen bonding involving the carboxylic acid group, and how the bulky chlorine atoms influence the crystal lattice.
For instance, in the hypothetical case of a crystalline salt of 2,2,3-trichlorobutanoate, XRD analysis would reveal the coordination environment of the cation and the specific interactions between the cation and the carboxylate group of the anion. This information is critical in fields like crystal engineering and materials design.
Although no specific X-ray diffraction data for this compound is readily available, we can look at studies on related chlorinated carboxylic acids to understand the type of data that could be generated. For example, studies on other chlorinated aromatic or aliphatic carboxylic acids have utilized XRD to confirm molecular structures and analyze packing motifs.
Hypothetical X-ray Crystallographic Data for a Derivative:
If a suitable single crystal of a derivative, for example, the sodium salt of this compound (Sodium 2,2,3-trichlorobutanoate), were to be analyzed, the resulting data might be presented in a table similar to the one below. This table is purely illustrative to demonstrate the type of information obtained from such an experiment.
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 8.456 |
| c (Å) | 12.789 |
| β (°) | 98.76 |
| Volume (ų) | 1082.1 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.987 |
| R-factor | 0.045 |
This hypothetical data would provide a detailed picture of the solid-state structure, confirming the connectivity of the atoms and revealing the spatial arrangement of the molecules within the crystal.
Other advanced techniques that could be employed in the research of this compound include:
Solid-State NMR (ssNMR) Spectroscopy: This technique would be complementary to X-ray diffraction, providing information about the local environment of the carbon and hydrogen atoms in the solid state. It is particularly useful for studying polycrystalline or amorphous samples where single-crystal XRD is not feasible.
Advanced Mass Spectrometry Techniques: Techniques such as high-resolution mass spectrometry (HRMS) coupled with fragmentation studies (MS/MS) can provide not only the exact mass of the molecule, confirming its elemental composition with high accuracy, but also detailed structural information based on its fragmentation patterns.
Computational Chemistry: Density Functional Theory (DFT) and other computational methods can be used to predict spectroscopic properties (like NMR chemical shifts and vibrational frequencies) and to model the molecular geometry and electronic structure. These theoretical calculations, when compared with experimental data, can provide a more profound understanding of the molecule's behavior.
Computational Chemistry and Theoretical Studies on 2,2,3 Trichlorobutanoic Acid
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules like 2,2,3-trichlorobutanoic acid. These calculations can determine a wide range of molecular properties, including optimized geometry, charge distribution, and orbital energies.
The presence of three electron-withdrawing chlorine atoms significantly influences the electronic properties of the butanoic acid backbone. This inductive effect strengthens the acidity of the carboxylic acid group by stabilizing the resulting carboxylate anion. savemyexams.com Theoretical calculations can quantify this effect by computing the pKa value of the acid.
Key computed properties for this compound are summarized in the table below, providing a glimpse into its molecular characteristics. nih.govchemspider.comechemi.com
| Property | Value | Source |
| Molecular Formula | C4H5Cl3O2 | nih.govchemspider.com |
| Molecular Weight | 191.44 g/mol | echemi.com |
| XLogP3 | 2 | echemi.com |
| Hydrogen Bond Donor Count | 1 | echemi.com |
| Hydrogen Bond Acceptor Count | 2 | echemi.com |
| Rotatable Bond Count | 2 | echemi.com |
| Exact Mass | 189.935512 g/mol | echemi.com |
| Topological Polar Surface Area | 37.3 Ų | echemi.com |
| Heavy Atom Count | 9 | echemi.com |
| Complexity | 123 | echemi.com |
This table is interactive. Click on the headers to sort the data.
Furthermore, quantum chemical calculations can map the electrostatic potential surface, highlighting regions of positive and negative charge, which are crucial for understanding intermolecular interactions. The reactivity of this compound can be further explored by analyzing its frontier molecular orbitals (HOMO and LUMO), which indicate the most likely sites for nucleophilic and electrophilic attack. While specific studies on this compound are not abundant, the principles from computational studies on other chlorinated carboxylic acids can be applied to understand its behavior. nih.govnih.gov
Molecular Dynamics Simulations for Conformational Analysis and Interactions
Molecular dynamics (MD) simulations offer a means to explore the conformational flexibility and dynamic behavior of this compound in different environments, such as in solution. researchgate.net These simulations model the movement of atoms over time, providing a detailed picture of the accessible conformations and the transitions between them.
This compound has two rotatable single bonds in its carbon backbone, allowing for a range of conformations. MD simulations can be used to determine the relative energies of these conformers and the barriers to rotation, identifying the most stable structures. youtube.com The interactions of the molecule with solvent molecules, such as water, can also be explicitly modeled to understand its solvation and the influence of the solvent on its conformation. researchgate.net
Force Field Selection: Choosing an appropriate force field (e.g., AMBER, CHARMM) that accurately describes the interactions between the atoms of the molecule.
System Setup: Placing the molecule in a simulation box, often with explicit solvent molecules.
Simulation: Running the simulation for a sufficient length of time to sample the conformational space adequately.
Analysis: Analyzing the trajectory to identify dominant conformations, calculate thermodynamic properties, and understand the dynamics of the molecule. core.ac.uk
Modeling of Enzyme-Substrate Interactions and Catalytic Mechanisms
This compound is a substrate for a class of enzymes known as haloacid dehalogenases. These enzymes catalyze the cleavage of the carbon-halogen bond, a critical step in the biodegradation of halogenated compounds. nih.govfrontiersin.org Computational modeling, including molecular docking and quantum mechanics/molecular mechanics (QM/MM) methods, is instrumental in understanding how these enzymes recognize and process substrates like this compound. nih.govresearchgate.net
Haloacid dehalogenases are broadly classified based on their substrate stereospecificity into L-DEX (acting on L-2-haloacids), D-DEX (acting on D-2-haloacids), and DL-DEX (acting on both enantiomers). nih.govfrontiersin.org The catalytic mechanism often involves a nucleophilic attack on the carbon atom bearing the halogen, leading to the formation of an ester intermediate, which is subsequently hydrolyzed. nih.govnih.gov
Computational studies can model the docking of this compound into the active site of a dehalogenase, identifying key amino acid residues involved in substrate binding and orientation. researchgate.netnih.gov QM/MM simulations can then be employed to investigate the reaction mechanism at a quantum mechanical level of detail, clarifying the roles of catalytic residues and the energetics of the dehalogenation process. nih.govresearchgate.net
Key aspects that can be investigated through modeling include:
The binding affinity of this compound to different dehalogenases.
The specific interactions (e.g., hydrogen bonds, van der Waals forces) that stabilize the enzyme-substrate complex. nih.gov
The transition state structures and activation energies for the dehalogenation reaction.
The factors determining the stereospecificity of the enzyme.
These computational insights are crucial for the rational design of enzymes with improved activity and specificity for the bioremediation of halogenated pollutants. muni.cznih.gov
Prediction of Spectroscopic Properties
Computational methods can be used to predict the spectroscopic properties of this compound, such as its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These predictions can aid in the interpretation of experimental spectra and the structural elucidation of the compound.
NMR Spectroscopy: The chemical shifts in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei. Quantum mechanical calculations, often using DFT, can predict these chemical shifts with a reasonable degree of accuracy. chemaxon.comnih.gov For this compound, the following features would be expected in its predicted NMR spectra:
¹H NMR: Distinct signals for the methyl protons and the proton on the carbon bearing a chlorine atom, with their chemical shifts influenced by the neighboring electronegative chlorine atoms.
¹³C NMR: Signals for the four carbon atoms, with the carbons bonded to chlorine atoms showing significant downfield shifts.
Infrared Spectroscopy: The IR spectrum of a molecule is determined by its vibrational modes. Computational methods can calculate these vibrational frequencies and their corresponding intensities, generating a theoretical IR spectrum. nih.govmit.edu For this compound, the predicted IR spectrum would show characteristic absorption bands for:
The O-H stretch of the carboxylic acid group.
The C=O stretch of the carbonyl group.
C-H stretching and bending vibrations.
C-Cl stretching vibrations.
The table below summarizes some predicted spectroscopic data for this compound based on computational models.
| Spectroscopy Type | Predicted Feature | Corresponding Functional Group |
| ¹H NMR | Signal for CH₃ group | Methyl |
| ¹H NMR | Signal for CHCl group | Methine |
| ¹³C NMR | Signal for C=O | Carbonyl |
| ¹³C NMR | Signals for C-Cl | Carbons bonded to chlorine |
| IR | Strong, broad absorption | O-H stretch (Carboxylic Acid) |
| IR | Strong, sharp absorption | C=O stretch (Carboxylic Acid) |
| IR | Absorption in the fingerprint region | C-Cl stretch |
This table is interactive. Click on the headers to sort the data.
By comparing the predicted spectra with experimental data, a deeper understanding of the molecular structure and vibrational dynamics of this compound can be achieved. researchgate.net
Future Directions and Emerging Research Areas for 2,2,3 Trichlorobutanoic Acid
Development of Highly Efficient and Sustainable Synthetic Routes
The current and future emphasis in chemical synthesis is on the development of "green" and sustainable processes. For 2,2,3-trichlorobutanoic acid, this means moving away from traditional methods that may involve harsh reagents and produce significant waste. Future research in this area will likely concentrate on several key strategies:
Catalytic Innovations: The development of novel catalysts will be crucial. This includes exploring transition metal catalysts, organocatalysts, and biocatalysts that can facilitate the chlorination of butanoic acid or its precursors with high selectivity and efficiency under mild conditions. The goal is to minimize byproducts and energy consumption.
Alternative Reaction Media: Replacing conventional organic solvents with more sustainable alternatives like water, supercritical fluids (e.g., CO2), or ionic liquids is a key tenet of green chemistry. chemistryjournals.net Research will aim to find solvent systems that not only reduce environmental impact but also enhance reaction rates and selectivity.
Flow Chemistry: Continuous flow reactors offer significant advantages over traditional batch processing, including better heat and mass transfer, improved safety, and the potential for easier scale-up. Applying flow chemistry to the synthesis of this compound could lead to more efficient and controlled production. chemistryjournals.net
Renewable Feedstocks: Investigating the synthesis of this compound from renewable biomass-derived starting materials instead of petroleum-based chemicals is a long-term goal for sustainable chemistry.
A hypothetical comparison of a traditional versus a potential green synthetic route is presented below:
| Feature | Traditional Synthesis | Future Green Synthesis |
| Starting Material | Petroleum-based | Biomass-derived |
| Chlorinating Agent | Gaseous chlorine, thionyl chloride | Catalytic chlorination with a benign chlorine source |
| Solvent | Chlorinated organic solvents | Water, supercritical CO2, or ionic liquids |
| Process Type | Batch | Continuous Flow |
| Byproducts | Significant, potentially hazardous | Minimized, recyclable |
Elucidation of Novel Biotransformation Pathways and Enzymes
Understanding how microorganisms metabolize chlorinated compounds like this compound is critical for assessing its environmental persistence and developing bioremediation strategies. Future research will likely delve into:
Metabolic Pathway Identification: Identifying the specific microorganisms (bacteria and fungi) capable of degrading this compound and mapping out the complete metabolic pathways involved. This includes identifying all intermediate and final breakdown products.
Enzyme Characterization: Isolating and characterizing the key enzymes responsible for the dechlorination and degradation of the molecule. This involves studying their structure, function, and substrate specificity. Understanding these enzymes could pave the way for their use in engineered bioremediation systems.
Genetic Basis of Degradation: Investigating the genes that code for these degradative enzymes. This knowledge can be used to develop genetically engineered microorganisms with enhanced degradation capabilities.
Integration of Remediation Technologies for Environmental Contamination
Should this compound be identified as an environmental contaminant, effective remediation strategies will be necessary. Research in this area will focus on integrated approaches that combine different technologies for optimal results. itrcweb.org
Combined Chemical and Biological Treatment: An approach could involve initial chemical oxidation or reduction to break down the parent compound into less chlorinated and more biodegradable intermediates, followed by bioremediation to complete the mineralization process. itrcweb.org
In Situ Remediation Techniques: Developing and optimizing in situ (in-place) remediation technologies to treat contaminated soil and groundwater without the need for excavation. This could include permeable reactive barriers (PRBs) containing materials that degrade the compound as groundwater flows through, or in situ chemical oxidation (ISCO) where oxidants are injected directly into the contaminated zone. itrcweb.org
Phytoremediation: Exploring the potential of using plants to take up and metabolize or sequester this compound from contaminated soil and water.
| Remediation Technology | Principle | Applicability for this compound |
| Enhanced Bioremediation | Stimulating native or introducing specialized microbes to degrade the contaminant. clu-in.org | Potentially effective, especially for lower concentrations. |
| In Situ Chemical Oxidation (ISCO) | Injecting chemical oxidants to destroy the contaminant in place. | Could be effective for source zones with high concentrations. |
| Permeable Reactive Barriers (PRBs) | A subsurface barrier with reactive material that degrades contaminants as groundwater passes through. itrcweb.org | A potential long-term, passive treatment solution for groundwater plumes. |
| Activated Carbon Adsorption | Using activated carbon to bind and remove the contaminant from water. | A common polishing step to remove residual contamination. |
Advanced Materials and Catalyst Design Incorporating this compound Motifs
The unique chemical structure of this compound, with its carboxylic acid group and multiple chlorine atoms, could be exploited in the design of new materials and catalysts.
Functional Polymers: Using this compound as a monomer or a modifying agent to create specialty polymers. The chlorine atoms could impart properties such as flame retardancy, chemical resistance, or specific reactivity for further functionalization.
Metal-Organic Frameworks (MOFs): The carboxylic acid group can act as a linker to coordinate with metal ions, potentially forming novel MOFs. The trichloro-substituted backbone could influence the pore size, stability, and catalytic activity of these materials.
Catalyst Scaffolds: The rigid and electron-withdrawing nature of the chlorinated butyl chain could be incorporated into the design of new catalyst ligands and scaffolds, potentially influencing the selectivity and activity of catalytic reactions.
Theoretical Advancements in Predicting Reactivity and Environmental Fate
Computational chemistry and modeling can provide valuable insights into the properties and behavior of this compound, guiding experimental work and risk assessment.
Quantum Chemical Calculations: Using methods like Density Functional Theory (DFT) to calculate the molecule's electronic structure, bond energies, and reaction pathways. This can help predict its reactivity, degradation mechanisms, and spectroscopic properties.
Quantitative Structure-Activity Relationship (QSAR) Models: Developing QSAR models to predict the toxicity and environmental fate (e.g., persistence, bioaccumulation) of this compound based on its chemical structure. These models are trained on data from related chlorinated compounds.
Molecular Dynamics Simulations: Simulating the interaction of this compound with biological molecules (like enzymes) and environmental matrices (like soil organic matter) to understand its transport, binding, and transformation at a molecular level.
Q & A
Basic Research Questions
Q. How can the purity of 2,2,3-Trichlorobutanoic acid be validated using chromatographic techniques?
- Methodology : High-performance liquid chromatography (HPLC) coupled with UV detection or LC/MS is recommended for purity assessment. For example, a protocol similar to that used for Curvulinic acid (≥95% purity via LC/MS-UV) can be adapted, employing a C18 column and gradient elution with acetonitrile/water containing 0.1% formic acid. This ensures separation of impurities and quantification of the target compound .
Q. What spectroscopic methods are suitable for structural characterization of this compound?
- Methodology : Use H and C NMR to confirm the carbon skeleton and chlorine substitution patterns. Compare chemical shifts with structurally related trichloro compounds (e.g., 2,2,3-Trichlorobutyraldehyde, δ ~2.5–3.5 ppm for CHCl groups). Mass spectrometry (EI-MS) with isotopic clustering analysis can verify molecular weight and chlorine atom count based on the M+2 and M+4 peaks .
Q. How do the physical properties (e.g., boiling point, density) of this compound influence solvent selection for reactions?
- Methodology : If the compound shares similarities with 2,2,3-Trichlorobutyraldehyde (density 1.3956 g/cm, bp ~164°C), polar aprotic solvents like dichloromethane or tetrahydrofuran may be optimal. High-density solvents can aid in liquid-liquid extraction, while low volatility minimizes evaporation during reflux .
Advanced Research Questions
Q. How can deuterium-labeled analogs of this compound be synthesized for metabolic pathway tracing?
- Methodology : Adapt deuterium incorporation strategies from phloretic acid and tyramine synthesis. For instance, use [D]-labeled precursors in a Friedel-Crafts acylation or employ catalytic deuteration under acidic conditions. Confirm labeling efficiency via mass spectrometry (e.g., observing +3 Da shifts) and NMR isotope effects .
Q. What experimental approaches resolve contradictions in reported reactivity of this compound under basic conditions?
- Methodology : Conduct kinetic studies using varying bases (e.g., NaOH, KCO) and monitor reaction intermediates via in situ IR or Cl NMR. Compare results with analogous trichloro compounds (e.g., 2,2,3-Trichlorobutyraldehyde’s stability in basic media) to identify substituent effects on hydrolysis pathways .
Q. How can computational modeling predict the environmental persistence of this compound?
- Methodology : Use density functional theory (DFT) to calculate bond dissociation energies (BDEs) for C-Cl bonds, correlating with photolytic or microbial degradation rates. Validate predictions via gas chromatography (GC-ECD) analysis of degradation products in simulated environmental matrices .
Q. What strategies optimize the regioselective reduction of this compound to preserve specific chlorine substituents?
- Methodology : Test selective reducing agents (e.g., NaBH with Pd/C catalysis) under controlled pH. Compare outcomes to reductions of polyhalogenated aromatics (e.g., 2,2',3-Trichlorobiphenyl), where steric hindrance and electronic effects dictate selectivity. Monitor intermediates via LC-MS/MS .
Methodological Notes
- Contradictions in Data : When referencing physical properties (e.g., boiling points), cross-validate with structurally similar compounds (e.g., ’s 2,2,3-Trichlorobutyraldehyde) and account for functional group differences (aldehyde vs. carboxylic acid) .
- Advanced Synthesis : For isotopic labeling, ensure compliance with safety protocols for handling deuterated reagents and validate isotopic purity via high-resolution MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
